molecular formula C19H20F3N3O2 B2530048 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034407-22-0

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2530048
CAS No.: 2034407-22-0
M. Wt: 379.383
InChI Key: ZMNKSIPEBMLBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the urea-based class of molecules characterized by a central urea (-NH-C(=O)-NH-) scaffold. Its structure features a pyridin-3-yl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety linked via a methylene bridge to one urea nitrogen, while the other nitrogen is substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and tetrahydropyran components may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

1-[oxan-4-yl(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)15-5-1-2-6-16(15)24-18(26)25-17(13-7-10-27-11-8-13)14-4-3-9-23-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNKSIPEBMLBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

*N,N′-Carbonyldiimidazole (CDI)-Mediated Synthesis

CDI offers a non-toxic route by generating imidazolide intermediates.

Procedure :

  • Activation Step :
    • (Oxan-4-yl)(pyridin-3-yl)methylamine reacts with CDI in THF at 25°C for 2 hours, forming an imidazolide intermediate.
  • Nucleophilic Displacement :
    • The imidazolide reacts with 2-(trifluoromethyl)aniline in dimethylformamide (DMF) at 60°C for 6 hours, yielding the target urea.

Advantages :

  • Avoids hazardous gases.
  • High yields (75–85%) due to reduced side reactions.

Bis(2,2,2-Trifluoroethyl) Carbonate (BTEC) Protocol

BTEC enables urea synthesis under mild conditions:

  • Carbamate Formation :
    • 2-(Trifluoromethyl)aniline reacts with BTEC in acetonitrile at 50°C for 3 hours, forming a trifluoroethyl carbamate.
  • Aminolysis :
    • The carbamate reacts with (oxan-4-yl)(pyridin-3-yl)methylamine in the presence of 1,8-diazabicycloundec-7-ene (DBU), producing the urea.

Efficiency :

  • Yields exceed 80% with minimal purification required.

Hofmann Rearrangement for Urea Precursors

This method converts carboxamides to ureas via isocyanate intermediates.

Application to Target Compound :

  • Carboxamide Synthesis :
    • (Oxan-4-yl)(pyridin-3-yl)acetic acid is converted to the corresponding amide with 2-(trifluoromethyl)aniline using EDCI/HOBt.
  • Rearrangement :
    • The amide undergoes Hofmann rearrangement with N-bromosuccinimide (NBS) and KOH in methanol/water, generating an isocyanate.
  • Trapping with Amine :
    • The isocyanate reacts in situ with (oxan-4-yl)(pyridin-3-yl)methylamine to form the urea.

Yield Optimization :

  • Yields improve with slow addition of NBS to prevent over-oxidation.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Advantages Limitations
Phosgene-Based COCl₂, Et₃N 60–70 Well-established High toxicity
CDI-Mediated CDI, DMF 75–85 Safe, high purity Cost of CDI
BTEC Protocol BTEC, DBU 80–90 Mild conditions Requires anhydrous conditions
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 70–78 Modular substituent introduction Sensitive to boronic ester prep
Hofmann Rearrangement NBS, KOH 65–75 Utilizes amide precursors Risk of side reactions

Functional Group Compatibility and Challenges

  • Trifluoromethyl Group Stability :
    The -CF₃ group remains intact under Pd-catalyzed conditions but may hydrolyze under strongly acidic or basic environments.
  • Oxane Ring Formation :
    Cyclization of 1,5-pentanediol derivatives with pyridinylmethyl groups requires BF₃·OEt₂ as a catalyst to prevent ring-opening.
  • Steric Hindrance :
    Bulky substituents on the pyridine and oxane rings necessitate prolonged reaction times in coupling steps.

Industrial and Scalability Considerations

  • CDI and BTEC Methods are preferred for kilogram-scale synthesis due to reproducibility and safety.
  • Cost Analysis :
    • Phosgene-based routes are economical but require specialized infrastructure.
    • Palladium catalysts contribute significantly to expenses in cross-coupling approaches.

Chemical Reactions Analysis

Types of Reactions

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Heterocyclic Diversity : The target compound’s tetrahydropyran-pyridine hybrid distinguishes it from simpler pyridine or phenyl derivatives (e.g., compounds 11j, 11k). This may improve binding to targets requiring bulky, chiral environments .
  • Trifluoromethyl Positioning : Unlike compounds with trifluoromethyl groups at the 3- or 4-phenyl positions (e.g., 11d, 11e), the target compound’s 2-(trifluoromethyl)phenyl substitution may reduce steric hindrance while maintaining hydrophobic interactions .

Biological Activity

The compound 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a derivative of diaryl urea, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3N2OC_{15}H_{15}F_3N_2O. Its structure features an oxan ring, a pyridine moiety, and a trifluoromethyl phenyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of diaryl urea, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values for selected compounds compared to the standard drug Sorafenib:

CompoundA549 (IC50 μM)HCT-116 (IC50 μM)PC-3 (IC50 μM)
This compound2.39 ± 0.103.90 ± 0.33n.d.
Sorafenib2.12 ± 0.182.25 ± 0.71n.d.

The target compound exhibited comparable potency to Sorafenib in inhibiting the growth of A549 and HCT-116 cell lines, indicating its potential as a therapeutic agent against lung and colorectal cancers .

The mechanism through which this compound exerts its biological effects appears to involve inhibition of specific kinases associated with cancer cell proliferation. Molecular docking studies suggest that the urea structure and the nitrogen atom in the pyridine ring can form hydrogen bonds with amino acid residues in target proteins such as BRAF kinase . This interaction is crucial for disrupting signaling pathways that promote tumor growth.

Case Studies

In a notable study published in PMC, researchers synthesized a series of diaryl urea derivatives and evaluated their biological activity against several cancer cell lines. The findings indicated that modifications to the substituents on the pyridine ring significantly influenced antiproliferative activity, highlighting the importance of structural optimization in drug design .

Example Case Study: In Vitro Evaluation

A study involved testing various derivatives on A549 and HCT-116 cells using the MTT assay. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts.

Q & A

Q. What are common synthetic routes for preparing 1-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea?

The compound can be synthesized via urea-forming reactions, such as coupling an isocyanate with an amine. A general method involves reacting an aryl isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) with a substituted amine (e.g., oxan-4-yl(pyridin-3-yl)methylamine) in anhydrous THF under inert conditions. Purification typically employs flash chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing this urea derivative?

Key techniques include:

  • 1H/13C NMR : To confirm the urea linkage and substituent positions (e.g., pyridine, oxane, and trifluoromethylphenyl groups).
  • IR Spectroscopy : To identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F vibrations.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. How is the compound’s stability assessed during storage and handling?

Stability is evaluated via accelerated degradation studies under varying conditions (e.g., humidity, light, temperature). Analytical HPLC monitors degradation products, while thermogravimetric analysis (TGA) assesses thermal stability. Store in inert atmospheres (argon) at –20°C to minimize hydrolysis .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., EGFR, VEGFR).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

Q. How can researchers validate the purity of synthesized batches?

Purity is confirmed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents are quantified via GC-MS, and elemental analysis (CHNS) ensures stoichiometric consistency .

Advanced Research Questions

Q. What strategies optimize reaction yields for analogs with modified substituents?

Yield optimization involves:

  • Catalyst screening : Use of DMAP or DABCO to accelerate urea formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature control : Reflux conditions (65–80°C) improve kinetics without degrading heat-sensitive groups like trifluoromethyl .

Q. How can structure-activity relationship (SAR) studies guide analog design?

SAR studies compare bioactivity of analogs with systematic substitutions (e.g., pyridine-to-pyrimidine swaps, oxane ring size variations). For example:

  • Replace the trifluoromethyl group with chloro/fluoro to assess hydrophobicity effects.
  • Modify the oxane moiety to a piperidine ring to study conformational flexibility . Data is analyzed using multivariate regression to identify critical pharmacophores.

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Solutions include:

  • Standardized protocols : Use CLSI guidelines for cytotoxicity assays.
  • Orthogonal assays : Validate kinase inhibition via both radiometric and luminescence methods.
  • Impurity profiling : HPLC-MS identifies batch-specific contaminants that may skew results .

Q. How can computational modeling predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) models interactions between the urea core and kinase ATP-binding pockets. Advanced molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability and water-mediated hydrogen bonds. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What methodologies characterize degradation products under physiological conditions?

Simulated gastric fluid (SGF) and intestinal fluid (SIF) studies identify hydrolytic degradation pathways. LC-MS/MS profiles major metabolites, while 2D NMR (e.g., HSQC, COSY) resolves structural changes. Stability-optimizing formulations (e.g., PEGylation) are tested via accelerated stress studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.